Welcome to the BenchChem Online Store!
molecular formula C11H12IN5O B8398014 4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone

4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone

Cat. No. B8398014
M. Wt: 357.15 g/mol
InChI Key: LFTXIWVMFHWGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06660744B1

Procedure details

1-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (intermediate N) (13.12 g, 32.7 mmol) was suspended in acetone (240 mL) and the mixture was cooled to 0° C. Added aqueous 5 N HCl (200 mL) dropwise, keeping the temperature less than 4° C. during the addition. After the addition was complete the mixture was allowed to come to ambient temperature and stirred for 18 hours. The remaining solid was removed by filtration, and the filtrate was neutralized with saturated aqueous sodium bicarbonate. The precipitate was collected by filtration and washed with water and dried in vacuo to give 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-cyclohexanone (8.20 g, 32.8 mmol): 1H NMR (DMSO-d6, 400 MHz) 8.23 (s, 1H), 5.18 (m, 1H), 2.64-2.73 (m, 2H), 2.26-2.37 (m, 4H), 2.17-2.30 (m, 2H).
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[C:15]4=[N:16][CH:17]=[N:18][C:19]([NH2:20])=[C:14]4[C:13]([I:21])=[N:12]3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>CC(C)=O>[NH2:20][C:19]1[N:18]=[CH:17][N:16]=[C:15]2[N:11]([CH:8]3[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]3)[N:12]=[C:13]([I:21])[C:14]=12

Inputs

Step One
Name
Quantity
13.12 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2N=C(C=1C2=NC=NC1N)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2N=C(C=1C2=NC=NC1N)I
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature less than 4° C.
ADDITION
Type
ADDITION
Details
during the addition
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
CUSTOM
Type
CUSTOM
Details
The remaining solid was removed by filtration
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(N=C2I)C2CCC(CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.8 mmol
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.